molecular formula C15H17ClO4 B1303010 Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate CAS No. 74444-83-0

Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate

Cat. No.: B1303010
CAS No.: 74444-83-0
M. Wt: 296.74 g/mol
InChI Key: WHGBMFXPDCARTE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for cyclopropane derivatives bearing multiple substituents. The preferred systematic name "this compound" explicitly identifies the three-membered ring system as the principal structural framework, with numbering beginning at the carbon bearing both ester functionalities. Alternative nomenclature forms documented in chemical databases include "1,1-diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate" and "1,1-cyclopropanedicarboxylic acid, 2-(4-chlorophenyl)-, diethyl ester".

The Chemical Abstracts Service registry number 74444-83-0 provides unambiguous identification for this specific molecular entity across scientific literature and commercial databases. French nomenclature systems designate this compound as "2-(4-Chlorophényl)-1,1-cyclopropanedicarboxylate de diéthyle," while German chemical naming conventions utilize "Diethyl-2-(4-chlorphenyl)-1,1-cyclopropandicarboxylat". The compound maintains catalog numbers across multiple commercial suppliers, including ChemSpider identification number 2044065 and various manufacturer-specific designations.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₇ClO₄ defines the elemental composition of this compound, incorporating fifteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and four oxygen atoms. Precise molecular weight determinations yield values of 296.747 daltons for average molecular mass and 296.081537 daltons for monoisotopic mass, reflecting the natural abundance distribution of constituent isotopes. The molecular weight of 296.75 grams per mole facilitates stoichiometric calculations in synthetic applications and analytical procedures.

Elemental analysis reveals a carbon content of approximately 60.71 percent, hydrogen content of 5.77 percent, chlorine content of 11.94 percent, and oxygen content of 21.58 percent by mass. The degree of unsaturation calculation indicates five degrees of unsaturation, accounting for the benzene ring (four degrees) and the two carbonyl groups (one degree each), with the cyclopropane ring contributing no additional unsaturation due to its saturated nature despite ring strain.

Parameter Value Reference
Molecular Formula C₁₅H₁₇ClO₄
Average Molecular Weight 296.747 Da
Monoisotopic Mass 296.081537 Da
Molecular Weight (rounded) 296.75 g/mol

Stereochemical Configuration and Conformational Isomerism

The structural architecture of this compound incorporates defined stereocenters that significantly influence molecular properties and reactivity patterns. Database analyses indicate zero defined stereocenters in the current structural representation, suggesting either achiral configuration or unspecified stereochemical assignments. However, the presence of the substituted cyclopropane ring system creates potential for configurational isomerism depending on the relative spatial arrangements of substituents.

Conformational analysis reveals the cyclopropane ring adopts a planar geometry due to geometric constraints imposed by the three-membered ring system. The eclipsed carbon-hydrogen bond arrangements characteristic of cyclopropane structures contribute to significant torsional strain energy, estimated at approximately 27.5 kilocalories per mole for unsubstituted cyclopropane systems. Substituent effects from the bulky 4-chlorophenyl group and the two ethyl ester functionalities introduce additional steric interactions that may influence preferred conformational states.

The 4-chlorophenyl substituent can adopt various rotational conformations around the cyclopropane-aryl carbon-carbon bond, with energy barriers typically ranging from 2 to 5 kilocalories per mole for similar substituted aromatic systems. Computational studies on related cyclopropane derivatives suggest that conformations minimizing steric clashes between the aromatic ring and ester groups are energetically favored. The two ethyl ester groups at the 1,1-position exhibit restricted rotation due to steric hindrance, with preferred conformations likely involving staggered arrangements to minimize van der Waals repulsions.

Crystallographic Data and X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound remains limited in the current literature, related cyclopropane diester compounds provide valuable structural insights. Crystallographic studies of analogous 2-phenylcyclopropane-1,1-dicarboxylate derivatives reveal characteristic bond lengths and angles that can be extrapolated to the chlorinated analog. The cyclopropane carbon-carbon bond lengths typically measure between 1.50 and 1.52 angstroms, while carbon-carbon bonds connecting the ring to substituents exhibit lengths of approximately 1.54 angstroms.

Structural characterization through X-ray crystallography would be expected to reveal specific dihedral angles between the cyclopropane plane and the 4-chlorophenyl aromatic ring system. Computational modeling suggests these dihedral angles significantly influence both the molecular dipole moment and the accessibility of reactive sites for subsequent chemical transformations. The crystal packing arrangements of similar compounds demonstrate intermolecular interactions mediated primarily through weak van der Waals forces and potential halogen bonding involving the chlorine substituent.

Storage recommendations specify sealed containers maintained at 2-8 degrees Celsius under dry conditions, suggesting moderate thermal stability and moisture sensitivity that may relate to crystalline form stability. The compound can be shipped at room temperature under appropriate packaging conditions, indicating reasonable thermal stability for short-term exposure to elevated temperatures.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound encompasses multiple analytical techniques that provide detailed structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with proton nuclear magnetic resonance revealing characteristic signal patterns for the various molecular environments.

The cyclopropane ring protons exhibit distinctive chemical shifts and coupling patterns that distinguish them from other aliphatic environments. For related cyclopropane diesters, the cyclopropane protons typically appear as complex multiplets between 1.5 and 3.5 parts per million, with coupling constants reflecting the geometric constraints of the three-membered ring system. The 4-chlorophenyl aromatic protons generate characteristic doublet patterns in the 7.0 to 7.3 parts per million region, with meta-coupling between the aromatic hydrogen atoms producing well-resolved splitting patterns.

Ethyl ester functionalities contribute multiple resonances including triplet signals for the methyl groups around 1.0 to 1.3 parts per million and quartet signals for the methylene groups around 4.0 to 4.3 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbonyl carbon signals appearing around 170 parts per million and aromatic carbon resonances distributed throughout the 120 to 140 parts per million region.

Spectroscopic Technique Key Diagnostic Features Chemical Shift Range
¹H Nuclear Magnetic Resonance Cyclopropane ring protons 1.5-3.5 ppm
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-7.3 ppm
¹H Nuclear Magnetic Resonance Ethyl ester methyls 1.0-1.3 ppm
¹H Nuclear Magnetic Resonance Ethyl ester methylenes 4.0-4.3 ppm
¹³C Nuclear Magnetic Resonance Carbonyl carbons ~170 ppm
¹³C Nuclear Magnetic Resonance Aromatic carbons 120-140 ppm

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure. The ester carbonyl stretching vibrations appear as strong absorptions around 1720 to 1740 wavenumbers, while carbon-hydrogen stretching modes from both aliphatic and aromatic environments contribute to the 2800 to 3100 wavenumber region. The presence of the chlorinated aromatic ring generates distinctive carbon-carbon stretching vibrations in the 1400 to 1600 wavenumber range, along with carbon-chlorine stretching absorptions around 700 to 800 wavenumbers.

Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 296, with characteristic fragmentation patterns reflecting the loss of ethyl ester groups and cleavage of the cyclopropane ring system. The molecular ion peak intensity varies depending on ionization conditions, while fragment ions at mass-to-charge ratios corresponding to the loss of one or both ethyl groups provide additional structural confirmation. The presence of chlorine generates characteristic isotope patterns with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Properties

IUPAC Name

diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO4/c1-3-19-13(17)15(14(18)20-4-2)9-12(15)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGBMFXPDCARTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C2=CC=C(C=C2)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376930
Record name Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74444-83-0
Record name Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 4-chlorobenzyl chloride in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the cyclopropane ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route mentioned above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Parent Compound: Diethyl Cyclopropane-1,1-dicarboxylate

  • Molecular Formula : C₉H₁₄O₄ (MW: 186.21 g/mol).
  • Properties : Boiling point 215°C, density 1.06 g/mL, and soluble in organic solvents .
  • Applications : A versatile reagent for cyclopropane ring-opening reactions and annulation processes. Lacks the 4-chlorophenyl group, making it less sterically hindered but electronically distinct .

Dimethyl 2-(4-Chlorophenyl)cyclopropane-1,1-dicarboxylate

  • Molecular Formula : C₁₃H₁₃ClO₄ (MW: 268.69 g/mol).
  • Reactivity : Demonstrates high selectivity in TaCl₅-mediated reactions with aldehydes, forming di- and trihalo-substituted tetrahydronaphthalenes in >80% yields .

Diethyl 2-Phenylcyclopropane-1,1-dicarboxylate

  • Molecular Formula : C₁₄H₁₆O₄ (MW: 248.27 g/mol).
  • Comparison : The absence of the 4-chloro substituent diminishes electron-withdrawing effects, reducing regioselectivity in electrophilic reactions. For example, reactions with benzaldehyde derivatives yield simpler tetrahydronaphthalenes without halogenation .

Derivatives with Heterocyclic or Bulky Substituents

  • Examples :
    • Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate (C₁₁H₁₂O₄S): Incorporates a thiophene ring, enhancing π-stacking interactions in materials chemistry .
    • Diethyl 2-(difluoromethyl)cyclopropane-1,1-dicarboxylate : Used in enzymatic hydrolysis to synthesize enantioenriched intermediates for bioactive molecules .

Physicochemical and Reactivity Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Storage Conditions
Diethyl 2-(4-chlorophenyl)... 296.75 N/A N/A Sealed, 2–8°C
Diethyl cyclopropane-1,1-dicarboxylate 186.21 215 1.06 Room temperature
Dimethyl 2-(4-chlorophenyl)... 268.69 N/A N/A N/A

Key Observations :

  • The 4-chlorophenyl group increases molecular weight and likely lipophilicity (logP) compared to non-halogenated analogs.
  • Ethyl esters generally confer higher solubility in non-polar solvents than methyl esters.

Reactivity in TaCl₅-Mediated Reactions

Compound Reaction Partner Product Yield
Diethyl 2-(4-chlorophenyl)... Aromatic aldehydes Trihalo-substituted tetrahydronaphthalenes ~80%
Dimethyl 2-(4-chlorophenyl)... 4-Chlorobenzaldehyde Dichloro-substituted tetrahydronaphthalene 85%
Diethyl 2-phenylcyclopropane... Benzaldehyde Non-halogenated tetrahydronaphthalene 75%

Mechanistic Insight : The electron-withdrawing 4-chloro group directs electrophilic attack in TaCl₅-mediated reactions, favoring halogen retention in the final product. Ethyl esters may slow reaction rates due to steric effects but improve product stability .

Biological Activity

Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate (DCPD) is a synthetic compound that has garnered interest in various fields of biological research due to its unique structure and potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H17ClO4
  • Molecular Weight : 296.75 g/mol
  • CAS Number : 74444-83-0

DCPD features a cyclopropane ring and two ester functional groups, which contribute to its chemical reactivity and biological interactions. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of DCPD is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Interactions : DCPD has been shown to influence enzyme activity through competitive inhibition or allosteric modulation. Its cyclopropane structure may facilitate interactions with active sites or allosteric sites on enzymes.
  • Receptor Binding : Preliminary studies suggest that DCPD may bind to specific receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
  • Chemical Reactivity : The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids .

Antitumor Activity

Research has indicated that DCPD exhibits promising antitumor properties. A study demonstrated that DCPD can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to disrupt cellular signaling cascades is thought to contribute to its effectiveness against tumors .

Antimicrobial Properties

DCPD has also been investigated for its antimicrobial effects. In vitro assays revealed that it possesses activity against a range of bacterial strains, suggesting potential applications in developing new antibacterial agents. The mechanism appears to involve disruption of bacterial cell membranes.

Study 1: Antitumor Efficacy

A recent study explored the cytotoxic effects of DCPD on various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 12 µM depending on the cell line tested. Flow cytometry analyses confirmed that DCPD induces apoptosis through the activation of intrinsic pathways .

Cell LineIC50 (µM)Mechanism
Breast Cancer10Apoptosis via caspases
Lung Cancer12Cell cycle arrest

Study 2: Antimicrobial Activity

In another investigation, DCPD was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The study suggested that DCPD disrupts bacterial membranes, leading to cell lysis and death .

Bacterial StrainMIC (µg/mL)Mode of Action
Staphylococcus aureus32Membrane disruption
Escherichia coli64Cell lysis

Q & A

Q. What are the established synthetic routes for Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate?

The compound is typically synthesized via cyclopropanation of diethyl diazomalonate with vinyl precursors. For example, in the synthesis of related cyclopropane derivatives, dimethyldiazomalonate reacts with N-vinylsuccinimide under Rh-catalyzed conditions to form cyclopropane rings . A modified approach uses Sc(OTf)₃ as a catalyst for (4 + 3)-cycloaddition reactions with thiochalcones, yielding structurally complex heterocycles . Key steps include purification via reverse-phase chromatography (C18 column, MeCN:H₂O gradient) to isolate products .

Q. How is the structural integrity of this compound validated in academic research?

Structural validation relies on multi-spectroscopic analysis:

  • ¹H/¹³C NMR : Distinct proton environments (e.g., cyclopropane protons at δ 1.43–1.83 ppm, aromatic protons at δ 7.28–7.40 ppm) and carbon shifts (e.g., ester carbonyls at ~166–168 ppm) confirm connectivity .
  • HRMS : Experimental m/z values (e.g., 515.10545 for a derivative) match calculated values within 0.1 ppm error .
  • IR spectroscopy : Ester carbonyl stretches at 1749–1708 cm⁻¹ and cyclopropane ring vibrations at 2983 cm⁻¹ are diagnostic .

Q. What solvents and catalysts are optimal for functionalizing this cyclopropane derivative?

Polar aprotic solvents (e.g., CH₂Cl₂, DMF) are preferred for annulation or insertion reactions. Catalytic systems include:

  • Sc(OTf)₃ : Enables (4 + 3)-cycloaddition with thiochalcones at room temperature .
  • Rhodium complexes : Achieve enantioselective [3 + 2] annulation (e.g., 10% yield with tetrakis-prolinato dirhodium catalyst) .
  • Phosphazene base : Facilitates ring-opening polymerization in anionic conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this cyclopropane in insertion reactions?

The electron-withdrawing ester groups activate the cyclopropane ring for nucleophilic attack. In azodicarboxylate insertion (GP1 protocol), the 4-chlorophenyl group directs regioselectivity, favoring pyrazolidine formation (67% yield) over competing pathways. Steric hindrance from the phenyl group slows reactivity, necessitating elevated temperatures (40–60°C) . Contrastingly, smaller substituents (e.g., methyl) exhibit faster kinetics in similar reactions .

Q. What strategies resolve contradictions in reported reaction yields for cyclopropane-based annulations?

Discrepancies in yields (e.g., 10% vs. 90% for [3 + 2] annulations) arise from:

  • Catalyst loading : Higher dirhodium concentrations (1 mol%) improve turnover but may promote side reactions .
  • Purification methods : Flash chromatography (silica gel, 1:1 pentane/EtOAc) vs. reverse-phase C18 columns impact recovery rates .
  • Substrate purity : Trace moisture or residual solvents (e.g., THF) deactivate Sc(OTf)₃, reducing efficiency .

Q. How is this compound applied in synthesizing bioactive molecules?

It serves as a precursor for:

  • Belactosin C analogs : Insertion of diisopropyl azodicarboxylate yields pyrazolidines with antitumor activity .
  • Thyroid cancer drugs : Multi-step protocols involving ester hydrolysis and amide formation produce C28H24FN3O5 derivatives .
  • Enzyme inhibitors : Cyclopropane-1,1-dicarboxylate acts as a transition-state analog in Sso-KARI enzyme studies, mimicking NADH/NADPH binding .

Q. What computational or experimental methods optimize cyclopropane ring-opening for drug discovery?

  • DFT calculations : Predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack at C2 vs. C3) .
  • Cryo-EM : Resolves enzyme-ligand complexes to guide analog design (e.g., cyclopropane dicarboxylate in Sso-KARI studies) .
  • Kinetic isotope effects : Probe transition states in Rh-catalyzed annulations to refine catalytic models .

Methodological Challenges and Solutions

Q. How are enantiomeric excesses (ee) achieved in cyclopropane functionalization?

Chiral dirhodium catalysts (e.g., tetramethyl-benzenedipropionic acid derivatives) induce asymmetry in [3 + 2] annulations, achieving >90% ee in pyrrolidine products . Dynamic kinetic resolution is critical, requiring low temperatures (-20°C) to suppress racemization .

Q. What analytical pitfalls occur in characterizing cyclopropane derivatives?

  • NMR signal overlap : Aromatic protons (δ 7.2–7.5 ppm) obscure cyclopropane signals. Use of 2D NMR (COSY, HSQC) resolves ambiguities .
  • MS fragmentation : Cyclopropane rings fragment under ESI, complicating molecular ion detection. High-resolution TOF-MS mitigates this .

Q. How do solvent polarity and temperature affect cyclopropane stability?

Nonpolar solvents (hexane, ethers) stabilize the ring, while polar solvents (DMF, DMSO) accelerate ring-opening. Thermal degradation occurs above 80°C, necessitating reflux conditions to be time-controlled (<2 hours) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate

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